molecular formula C12H15ClFNO2 B1390780 (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217605-68-9

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1390780
M. Wt: 259.7 g/mol
InChI Key: OVAOHJJHEPEUGP-YDALLXLXSA-N
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Description

“(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement. The “3-Fluorobenzyl” part refers to a benzene ring with a fluorine atom and a benzyl group attached. The “carboxylic acid” part refers to a -COOH group, and “hydrochloride” indicates that the compound forms a salt with hydrochloric acid.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the benzyl group, the fluorine atom, and the carboxylic acid group. The exact methods would depend on the specific reactants and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzyl group, the fluorine atom, and the carboxylic acid group. The three-dimensional arrangement of these groups would be determined by the “(S)” stereochemistry.



Chemical Reactions Analysis

As an organic compound, “(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” could participate in various chemical reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom or the adjacent carbon atoms. The benzyl group could participate in reactions typical of aromatic compounds, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as forming esters or amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group and the aromatic benzyl group could influence its solubility, and the pyrrolidine ring could influence its stability and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related compounds like tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid has been achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, yielding complexes with various structural properties (Yin, Wang, Ma, & Wang, 2004).

  • Structural Analysis : The crystal structures of related compounds, such as tri(o-fluorobenzyl)tin esters of pyridinecarboxylic acid, have been determined, providing insights into their molecular geometry and interactions (Yin, Wang, Ma, & Wang, 2004).

  • Chiral Auxiliary Development : New fluorine-containing chiral auxiliaries based on pyrrolidine carboxamide have been synthesized for use in asymmetric synthesis of amino acids, demonstrating the efficiency of these complexes in reaction rates and stereoselectivities (Saghyan et al., 2010).

Applications in Molecular Design and Biochemical Studies

  • Neuraminidase Inhibition : Compounds containing pyrrolidine cores, such as those related to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been identified as potent inhibitors of influenza neuraminidase, showcasing their potential in antiviral drug design (Wang et al., 2001).

  • Antimicrobial and Cytotoxic Activities : Derivatives with pendant arms, including those resembling the structure of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have shown significant antimicrobial effects and cytotoxic activities, useful in studying bacterial interactions and cancer therapies (Öztürk et al., 2019).

Biochemical and Pharmacological Studies

  • Prostate Cancer Imaging : Derivatives of pyridine-3-carboxylic acid, structurally related to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been synthesized and evaluated as imaging agents for prostate cancer, highlighting their potential in diagnostic applications (Chen et al., 2011).

  • Antihypertensive Properties : Similar compounds, such as 5-amino-2-pyridinecarboxylic acid derivatives, have been explored for their antihypertensive activities, indicating potential therapeutic uses in cardiovascular diseases (Finch et al., 1978).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used as a building block in synthetic chemistry, future research might explore new reactions or synthetic routes involving this compound.


Please note that this is a general analysis based on the structure and classes of compounds that “(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” belongs to. For a more detailed and specific analysis, more information or context would be needed.


properties

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOHJJHEPEUGP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661585
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217605-68-9
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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